molecular formula C7H9F3N4 B2979412 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 312935-03-8

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2979412
CAS No.: 312935-03-8
M. Wt: 206.172
InChI Key: RIKPLJUPVXHVAO-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with methyl and trifluoromethyl substituents. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. These reactions are carried out under specific conditions to ensure regioselectivity and high yield . The general reaction scheme can be summarized as follows:

    Starting Materials: 3,5-diamino-1,2,4-triazole, substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.

    Reaction Conditions: The reactions are typically conducted in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

    Catalysts: In some cases, acid catalysts like hydrochloric acid or sulfuric acid are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts is also optimized to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can introduce various functional groups at the methyl or trifluoromethyl positions.

Scientific Research Applications

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as RNA polymerase, by binding to their active sites . This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-4-2-5(7(8,9)10)14-6(13-4)11-3-12-14/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPLJUPVXHVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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